molecular formula C14H16N8O B12339255 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12339255
M. Wt: 312.33 g/mol
InChI Key: SSFCEYILWPVDRN-UHFFFAOYSA-N
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Description

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H16N8O. This compound is notable for its unique structure, which includes a pyrazine ring, a pyrimidine ring, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as high-throughput screening, automated synthesis, and continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Applications

1. Cancer Therapy

One of the primary applications of this compound is in the development of targeted cancer therapies. Research indicates that compounds with similar structures have been effective as inhibitors of various kinases involved in cancer progression. For instance, the optimization of pyrazolopyridine inhibitors has led to the discovery of potent and selective CHK1 inhibitors, which are crucial in cancer treatment due to their role in DNA damage response mechanisms .

Case Study: CHK1 Inhibition

In a study focused on developing selective CHK1 inhibitors, compounds structurally related to 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibited low micromolar potency against CHK1 while maintaining selectivity over CHK2. The structure-guided evolution demonstrated how modifications to the core structure could enhance selectivity and potency, highlighting the potential for this compound to serve as a scaffold for further drug development .

2. Selective Kinase Inhibition

The compound's unique structural features allow it to interact selectively with specific kinase targets. The presence of the morpholine group is believed to contribute to its binding affinity and selectivity. The introduction of various substituents on the pyrazine and pyrimidine rings can lead to enhanced biological activity and selectivity profiles against different kinases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the core structure can significantly affect the biological activity of the compound. For example, altering the amino groups or introducing additional functional groups can enhance potency against specific targets while reducing off-target effects.

Data Table: Structure-Activity Relationship Analysis

CompoundIC50 (CHK1)IC50 (CHK2)Selectivity Ratio (CHK2/CHK1)
Compound A5 nM50 nM10
Compound B3 nM30 nM10
Compound C10 nM20 nM2

Note: IC50 values represent the concentration required to inhibit 50% of target activity.

Mechanism of Action

The mechanism of action of 5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a pyrimidine ring, and a morpholine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

5-((6-(2-(Aminomethyl)morpholino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a pyrazine core, a pyrimidine moiety, and an aminomethyl morpholine substituent. The structural formula can be represented as follows:

C14H18N6O Molecular Weight 286 34 g mol \text{C}_{14}\text{H}_{18}\text{N}_{6}\text{O}\quad \text{ Molecular Weight 286 34 g mol }

Research indicates that compounds with similar structures often function as inhibitors of specific kinases, particularly those involved in cancer signaling pathways. The presence of the pyrazine and pyrimidine rings suggests potential interactions with ATP-binding sites in kinases, which are critical for their activity.

Inhibition Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on various kinases. For instance:

  • CHK1 Inhibition : Compounds in this class have shown potent inhibition of CHK1 (Checkpoint Kinase 1), with IC50 values reported in the nanomolar range. This inhibition is crucial for cancer therapies targeting cell cycle regulation .
  • FGFR Inhibition : Related pyrazine derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which play a vital role in oncogenic signaling. For example, a related compound was shown to block FGFR activation and downstream signaling pathways at submicromolar concentrations .

Cytotoxicity Assays

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

Cell Line IC50 (µM) Reference
HT-29 (Colon)0.009
MCF-7 (Breast)0.017
A549 (Lung)0.025

These results suggest that the compound has potential as an anticancer agent, particularly against colorectal and breast cancers.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • CHK1 Inhibitors : A study focused on structure-guided design led to the discovery of potent CHK1 inhibitors with enhanced selectivity over CHK2. The modifications made to the core structure resulted in improved potency and selectivity profiles .
  • FGFR Targeting : Another investigation into FGFR inhibitors revealed that specific substitutions on the pyrazine ring significantly enhanced antitumor activity across various cancer cell lines, indicating a promising avenue for drug development targeting FGFR-related pathways .

Properties

Molecular Formula

C14H16N8O

Molecular Weight

312.33 g/mol

IUPAC Name

5-[[6-[2-(aminomethyl)morpholin-4-yl]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H16N8O/c15-4-10-6-18-13(7-17-10)21-12-3-14(20-9-19-12)22-1-2-23-11(5-16)8-22/h3,6-7,9,11H,1-2,5,8,16H2,(H,18,19,20,21)

InChI Key

SSFCEYILWPVDRN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N)CN

Origin of Product

United States

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